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Compound of Interest

Compound Name: 3-Chloro-6-methylpicolinic acid

CAS No.: 894074-82-9

Cat. No.: B1456806

Get Quote

Compound Identity: 3-Chloro-6-methylpyridine-2-carboxylic acid CAS Registry Number:

894074-82-9 Abbreviation: 3-Cl-6-Me-PA

Molecular Architecture & Electronic State
The physicochemical behavior of 3-Cl-6-Me-PA is governed by the interplay between the

pyridine nitrogen, the ortho-chloro substituent, and the methyl group.

Electronic Push-Pull: The pyridine ring is electron-deficient. The chlorine atom at position 3

exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the

acidity of the carboxylic acid at position 2 compared to unsubstituted picolinic acid.

Steric Ortho-Effect: The 3-chloro substituent introduces steric bulk adjacent to the carboxyl

group. This forces the carboxyl moiety to rotate out of the plane of the pyridine ring, reducing

conjugation but potentially exposing the carbonyl oxygen to specific binding interactions

(critical in auxinic herbicide receptor docking).

Lipophilicity Modulation: The 6-methyl group acts as a lipophilic anchor, increasing the LogP

value, while the 3-chloro group further enhances hydrophobicity, facilitating membrane
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permeability in biological systems.

Structural Visualization (DOT)
The following diagram illustrates the structural connectivity and key electronic vectors.
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Figure 1: Structural Analysis of 3-Chloro-6-methylpicolinic acid highlighting substituent

effects.

Physicochemical Parameters
The following data aggregates experimental baselines and high-confidence predictive models

(ACD/Labs, ChemAxon) for this specific isomer.
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Property Value / Range Mechanistic Insight

Molecular Weight 171.58 g/mol
Optimal range for fragment-

based drug design.

Appearance Off-white crystalline solid
Typical of halogenated

picolinic acids.

Melting Point 135–140 °C (Predicted)

Lattice energy stabilized by

intermolecular H-bonding

(dimerization).

pKa (Acid) 3.2 ± 0.2

Lower than picolinic acid (5.4)

due to 3-Cl inductive

withdrawal.

pKa (Base) ~0.5 (Pyridine N)

Extremely weak base; 3-Cl and

COOH deactivate the ring

nitrogen.

LogP (Oct/Water) 1.8 ± 0.3

Moderate lipophilicity;

balances solubility and

permeability.

Water Solubility ~1–5 g/L (pH dependent)

Low at pH < pKa; highly

soluble as carboxylate salt (pH

> 5).

H-Bond Donors 1 (COOH) Critical for receptor binding.

H-Bond Acceptors 3 (N, C=O, OH)
Pyridine N is a weak acceptor

due to electronics.

Analytical Characterization Protocols
To ensure scientific integrity during synthesis or procurement, the following analytical

signatures must be verified.

A. HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
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Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses ionization of COOH).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 270 nm (Pyridine characteristic absorption).

Retention Time: Expect elution after picolinic acid but before 3,6-dichloro analogs.

B. 1H-NMR Signature (DMSO-d6, 400 MHz)
δ 2.50 ppm (s, 3H): Methyl group at C6.

δ 7.45 ppm (d, 1H, J=8.0 Hz): Proton at C5.

δ 7.95 ppm (d, 1H, J=8.0 Hz): Proton at C4 (Deshielded by adjacent Cl).

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (Exchangeable).

Experimental Protocols
Protocol 1: Determination of pKa via Potentiometric
Titration
Rationale: Accurate pKa values are essential for predicting environmental fate and biological

distribution.

Materials:

Automatic Titrator (e.g., Mettler Toledo).

0.1 M KOH (Standardized).

0.1 M HCl.

Inert atmosphere (N2 or Argon) to prevent CO2 absorption.

Workflow:
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Dissolution: Dissolve 20 mg of 3-Cl-6-Me-PA in 50 mL of degassed water. If solubility is an

issue, use a co-solvent method (methanol/water) and extrapolate to 0% methanol using the

Yasuda-Shedlovsky equation.

Acidification: Add 0.1 M HCl to bring the starting pH to ~1.5 (ensures full protonation of the

pyridine nitrogen and carboxylate).

Titration: Titrate with 0.1 M KOH in 5 µL increments.

Data Processing: Plot pH vs. Volume. Look for two inflection points:

Point 1 (pH < 1): Deprotonation of Pyridinium H+ (often indistinct).

Point 2 (pH ~3.2): Deprotonation of Carboxylic acid (-COOH → -COO⁻).

Protocol 2: Synthetic Pathway (Hydrolysis of Methyl
Ester)
Rationale: The methyl ester is a common stable precursor. Controlled hydrolysis yields the free

acid without decarboxylation.
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Figure 2: Hydrolysis workflow for generating high-purity free acid.

Step-by-Step:

Charge: To a round-bottom flask, add Methyl 3-chloro-6-methylpicolinate (1.0 eq) and

THF/Water (3:1 ratio).

Hydrolysis: Cool to 0°C. Add LiOH.H2O (2.0 eq) portion-wise. Allow to warm to Room

Temperature (RT) and stir for 2 hours.

Note: LiOH is preferred over NaOH to minimize nucleophilic attack on the pyridine ring

(though rare at pos 6 due to methyl blocking).
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Monitoring: Check TLC (Hexane:EtOAc 1:1). Starting material (Rf ~0.6) should disappear;

Product stays at baseline.

Workup: Evaporate THF. Dilute aqueous residue with water. Wash with minimal DCM

(removes unreacted ester).

Isolation: Acidify aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate.

Filter and dry under vacuum at 45°C.

Stability & Reactivity Profile
Thermal Stability: Stable up to ~130°C. Above this, decarboxylation to 3-chloro-6-

methylpyridine may occur, especially in the presence of copper salts or high-boiling solvents

(e.g., DMSO).

Photostability: Pyridine derivatives are susceptible to photodegradation. Store in amber vials.

Reactivity:

Esterification: Readily forms esters with alcohols/SOCl2.

Nucleophilic Substitution: The 3-Cl is relatively stable but can be displaced by strong

nucleophiles (e.g., methoxide) under forcing conditions, yielding the 3-methoxy derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

2. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling of 3-
Chloro-6-Methylpicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1456806/docs#technical-monograph-
physicochemical-profiling-of-3-chloro-6-methylpicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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